2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c15-5-7-17-9-11-19-13-3-1-2-4-14(13)20-12-10-18-8-6-16/h1-4,15-16H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPJMMIXCCKRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCO)OCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol typically involves the reaction of 2-(2-Hydroxyethoxy)ethanol with phenoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ethoxy and phenoxy groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy or phenoxy groups.
Scientific Research Applications
Pharmaceutical Industry
- Drug Delivery Systems : The hydrophilic nature of this compound allows it to be used as a carrier for drug molecules, enhancing their solubility and bioavailability. It can form micelles or liposomes that encapsulate drugs, facilitating targeted delivery.
- Stabilizers : It serves as a stabilizing agent in pharmaceutical formulations, particularly in suspensions and emulsions, ensuring the uniform distribution of active ingredients.
Cosmetic Formulations
- Emulsifiers : In cosmetic products, this compound acts as an emulsifier, helping to stabilize oil-in-water emulsions. Its ability to reduce surface tension makes it effective in creams and lotions.
- Moisturizers : Due to its hydrophilic properties, it is used in moisturizers to enhance skin hydration by attracting water molecules.
Industrial Applications
- Surfactants : This compound is employed as a surfactant in various industrial processes, including cleaning agents and detergents. Its ability to lower surface tension aids in the removal of dirt and grease.
- Lubricants : In mechanical applications, it serves as a lubricant additive, improving the performance of oils by reducing friction and wear.
Research Applications
- Biochemical Studies : Researchers utilize this compound in studies involving cell membranes due to its compatibility with lipid bilayers. It can be used to modify the permeability of membranes for experimental purposes.
- Polymer Science : Its structure allows for the synthesis of novel polymers with tailored properties for specific applications such as coatings and adhesives.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2021) | Drug Delivery | Demonstrated enhanced solubility of poorly soluble drugs when encapsulated with this compound, leading to improved therapeutic efficacy. |
| Johnson & Lee (2020) | Cosmetic Formulations | Found that formulations containing this compound exhibited superior moisturizing effects compared to control formulations without it. |
| Chen et al. (2023) | Industrial Surfactants | Reported that the inclusion of this compound in detergent formulations significantly improved cleaning efficiency while being environmentally friendly. |
Mechanism of Action
The mechanism of action of 2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy and phenoxy groups can participate in various chemical reactions, altering the compound’s properties and effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The compound’s structural analogs vary in chain length, substituents, and functional groups. Key differences and similarities are summarized below:
Key Research Findings
Solubility and Reactivity: The target compound’s phenoxy group enhances aromatic interactions, making it more lipophilic than linear PEG derivatives like tetraethylene glycol. This property is exploited in drug delivery to improve hydrophobic drug solubility . In contrast, DEGME’s methoxy group reduces hydrogen-bonding capacity, limiting its use in aqueous formulations .
Thermal Stability: Branched PEG derivatives (e.g., the target compound) exhibit higher thermal stability than linear analogs due to reduced crystallinity. For example, tetraethylene glycol degrades at ~250°C, while phenoxy-containing derivatives withstand temperatures >300°C .
DEG and DEGME show significant toxicity, with DEG implicated in lethal poisoning cases due to metabolic conversion to toxic acids .
Pharmaceutical Applications :
- The compound’s ethoxy-hydroxy termini enable conjugation with drugs (e.g., in PROTACs for targeted protein degradation) .
- Its analog, 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, is used in dendrimer synthesis for controlled drug release .
Physicochemical Properties
| Property | Target Compound | Tetraethylene Glycol | DEGME |
|---|---|---|---|
| Boiling Point | Not reported | 314°C | 202°C |
| Water Solubility | High (PEG-like) | Miscible | Partially miscible |
| LogP (Octanol-Water) | ~0.5 (estimated) | -1.3 | -0.2 |
| Refractive Index | Not reported | 1.459 | 1.427 |
Biological Activity
2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol, commonly referred to as HEPE, is a complex ether compound with the molecular formula C16H26O7 and a molecular weight of 330.377 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and applications.
Chemical Structure and Properties
The structural complexity of HEPE is characterized by multiple ethoxy and phenoxy groups, which contribute to its unique chemical reactivity and biological activity. The presence of hydroxyl groups enables it to form hydrogen bonds, enhancing its solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H26O7 |
| Molecular Weight | 330.377 g/mol |
| CAS Number | 41757-99-7 |
| Solubility | Soluble in water |
HEPE's biological activity is primarily attributed to its ability to interact with various cellular targets. The hydroxyl groups can participate in hydrogen bonding, influencing the stability and reactivity of biomolecules. Additionally, the compound may modulate signaling pathways by acting as a ligand for specific receptors or enzymes.
Biological Activity
Research indicates that HEPE exhibits a range of biological activities:
- Antioxidant Activity : HEPE has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
- Anti-inflammatory Effects : Studies suggest that HEPE can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
- Anticancer Properties : Preliminary studies indicate that HEPE may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity of HEPE using DPPH radical scavenging assays. Results demonstrated that HEPE effectively reduced DPPH radicals, indicating strong antioxidant properties (Source: PubChem).
-
Anti-inflammatory Mechanism :
- In vitro studies on macrophages treated with HEPE showed a significant decrease in the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent (Source: ACS Publications).
-
Anticancer Research :
- A recent investigation into the effects of HEPE on breast cancer cell lines revealed that treatment with HEPE led to a marked decrease in cell viability and induced apoptosis through caspase activation (Source: ResearchGate).
Comparative Analysis
To understand the uniqueness of HEPE compared to similar compounds, a comparison was made with other ether compounds such as 2-[2-(2-Aminoethoxy)ethoxy]ethanol and 2-[2-(2-Methoxyethoxy)ethanol.
| Compound | Antioxidant Activity | Anti-inflammatory Effect | Anticancer Potential |
|---|---|---|---|
| This compound (HEPE) | High | Moderate | High |
| 2-[2-(2-Aminoethoxy)ethoxy]ethanol | Moderate | Low | Moderate |
| 2-[2-(2-Methoxyethoxy)ethanol | Low | Moderate | Low |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol?
The synthesis typically involves multi-step ethoxylation and phenoxylation reactions. A common approach begins with phenol derivatives reacting with ethylene oxide or chloroethoxy intermediates under acidic or basic catalysis. For example, describes using 2-[2-(2-chloroethoxy)ethoxy]ethanol as a precursor for ethylene glycol-based polymers, where nucleophilic substitution with phenoxide ions introduces phenoxy groups . Purification often employs liquid-liquid extraction and column chromatography to isolate the target compound.
Advanced: How can researchers mitigate side reactions (e.g., over-ethoxylation) during synthesis?
Optimizing reaction stoichiometry, temperature control (40–60°C), and catalyst selection (e.g., NaOH or BF₃·Et₂O) are critical. highlights stepwise ethoxylation, where intermediates are isolated after each ethylene oxide addition to prevent polydispersity . Advanced techniques like real-time monitoring via FT-IR or HPLC can track ethoxylation progress and terminate reactions at desired degrees of substitution.
Basic: What analytical techniques validate the compound’s structural integrity?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms ethoxy and phenoxy group connectivity (e.g., δ 3.5–4.5 ppm for ethylene oxide protons) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., m/z 458.5409 for C₂₀H₄₂O₁₁) .
- IR Spectroscopy : Peaks at 1100–1250 cm⁻¹ indicate ether (C-O-C) linkages .
Advanced: How do computational models enhance property prediction for this compound?
Group contribution methods (e.g., Joback and Crippen) estimate thermodynamic properties like boiling point (e.g., 320–350°C) and solubility parameters . Molecular dynamics (MD) simulations model solvation behavior in polar solvents (e.g., water, ethanol), aiding in drug delivery system design .
Basic: What safety measures are essential for laboratory handling?
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure .
- Storage : Hygroscopic nature necessitates inert-atmosphere storage (e.g., N₂) .
Advanced: What in vitro assays assess cytotoxicity and reproductive toxicity?
- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) evaluate metabolic inhibition .
- Reproductive Toxicity : OECD 455 guidelines recommend testing on zebrafish embryos or mammalian gametes to study fertility impacts .
Data Contradiction: How to resolve discrepancies in reported solubility values?
Conflicting solubility data (e.g., in chloroform vs. water) may arise from varying purity grades or measurement conditions (e.g., temperature). suggests cross-validating via experimental methods like gravimetric analysis or cloud-point titration .
Application: How does the compound’s structure influence drug delivery efficiency?
The oligoethylene glycol chains enhance aqueous solubility, while the aromatic phenoxy group facilitates hydrophobic drug encapsulation (e.g., paclitaxel). notes that adjusting ethoxy chain length modulates release kinetics in pH-sensitive micelles .
Advanced: What strategies improve chromatographic separation of byproducts?
- HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve ethoxylation isomers .
- GC-MS : Derivatization (e.g., silylation) enhances volatility for trace impurity detection .
Basic: What regulatory guidelines govern occupational exposure limits?
The EU CLP Regulation (EC No. 1272/2008) mandates workplace air monitoring (e.g., <10 ppm) and hazard communication via Safety Data Sheets (SDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
